2-(3-Amino-1H-pyrazol-1-yl)éthanol

Vue d'ensemble

Description

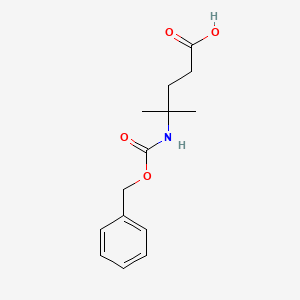

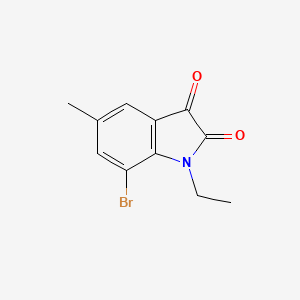

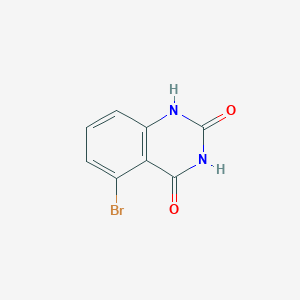

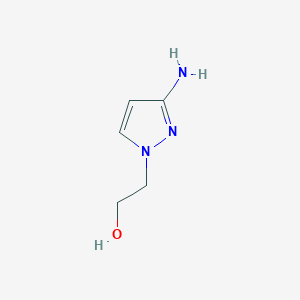

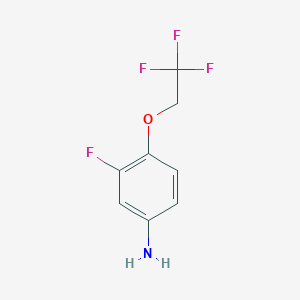

2-(3-Amino-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities, making them an important scaffold in medicinal chemistry .

Applications De Recherche Scientifique

Activités antileishmaniennes et antimalariennes

Les dérivés du « 2-(3-Amino-1H-pyrazol-1-yl)éthanol » se sont révélés prometteurs dans le traitement de maladies tropicales telles que la leishmaniose et le paludisme. Des composés présentant cette structure ont été synthétisés et évalués pour leur efficacité contre Leishmania aethiopica et Plasmodium berghei. Un dérivé particulier a démontré une activité antipromastigote supérieure, surpassant de manière significative les médicaments standards . Cela suggère que ces composés pourraient être développés en agents antileishmaniens et antimalariens puissants.

Études d'amarrage moléculaire

Les mêmes composés ont également fait l'objet d'études d'amarrage moléculaire pour comprendre leur interaction avec les cibles biologiques. Par exemple, l'activité antileishmanienne puissante d'un dérivé a été justifiée par son modèle d'ajustement dans la poche LmPTR1, caractérisée par une énergie libre de liaison inférieure . Cela indique le potentiel des dérivés du « this compound » dans la conception de thérapies ciblées.

Synthèse de dérivés pharmacologiquement actifs

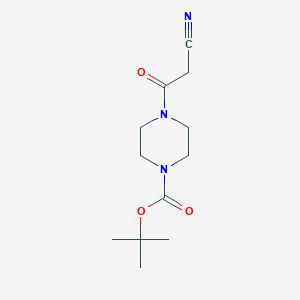

La structure de base du « this compound » est polyvalente, permettant la synthèse de divers dérivés pharmacologiquement actifs. Ces dérivés peuvent être adaptés à une gamme d'activités biologiques, y compris antileishmaniennes et antimalariennes, comme mentionné précédemment, mais également potentiellement étendues à d'autres domaines thérapeutiques .

Intermédiaires de synthèse organique

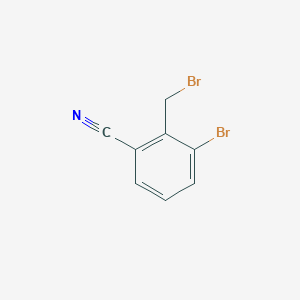

En tant qu'intermédiaire en synthèse organique, le « this compound » peut être utilisé pour créer une variété de molécules complexes. Sa réactivité et ses groupes fonctionnels en font un élément de construction précieux dans la synthèse de composés organiques plus complexes .

Recherche agrochimique

Dans le domaine des agrochimiques, les dérivés du « this compound » pourraient être explorés pour leur potentiel en tant que nouveaux pesticides ou herbicides. La partie pyrazole est une caractéristique commune de nombreux agrochimiques, ce qui suggère que ce composé pourrait servir de point de départ pour le développement de nouveaux agents agrochimiques .

Applications dans l'industrie des colorants

Les dérivés du composé peuvent également trouver des applications dans l'industrie des colorants. Compte tenu de son groupe amino, il pourrait être impliqué dans la synthèse de colorants, où il pourrait contribuer à la création de nouveaux colorants aux propriétés uniques .

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include 2-(3-amino-1h-pyrazol-1-yl)ethanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(3-Amino-1H-pyrazol-1-yl)ethanol might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities , it can be inferred that it may interfere with the biochemical pathways of Leishmania and Plasmodium species.

Result of Action

Based on its potential antileishmanial and antimalarial activities , it can be inferred that it may inhibit the growth of Leishmania and Plasmodium species, leading to their death.

Analyse Biochimique

Biochemical Properties

2-(3-Amino-1H-pyrazol-1-yl)ethanol plays a crucial role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The compound’s amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their functions. For example, it has been observed to interact with enzymes like pyrazole dehydrogenase, influencing their activity and thus affecting metabolic processes .

Cellular Effects

The effects of 2-(3-Amino-1H-pyrazol-1-yl)ethanol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-(3-Amino-1H-pyrazol-1-yl)ethanol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Amino-1H-pyrazol-1-yl)ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-Amino-1H-pyrazol-1-yl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-(3-Amino-1H-pyrazol-1-yl)ethanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. The compound’s interactions with enzymes such as pyrazole dehydrogenase play a significant role in its metabolic effects, leading to changes in the production and utilization of key metabolites .

Transport and Distribution

The transport and distribution of 2-(3-Amino-1H-pyrazol-1-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins can influence its distribution and overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of 2-(3-Amino-1H-pyrazol-1-yl)ethanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may influence cellular metabolism .

Propriétés

IUPAC Name |

2-(3-aminopyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJIESRUALRBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611926 | |

| Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84407-13-6 | |

| Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)